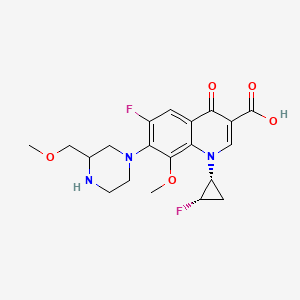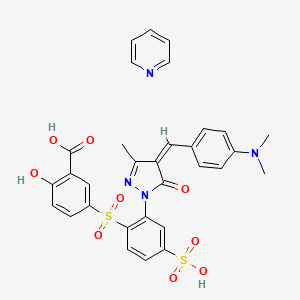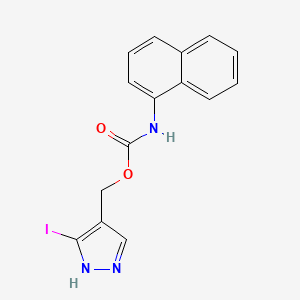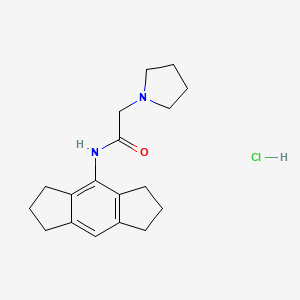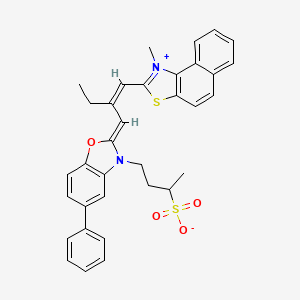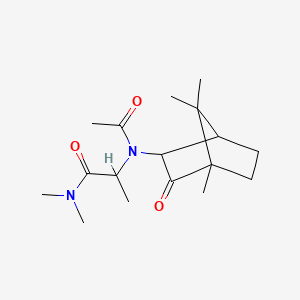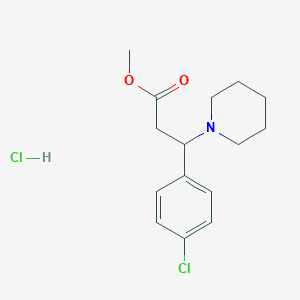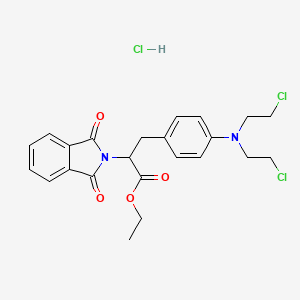
3,4-Dihydroxyphenylglycol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a metabolite of the neurotransmitter norepinephrine and is often measured in plasma as an index of sympathetic activity . This compound is significant in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyphenylglycol can be synthesized from catechol and chloroacetyl chloride. The reaction involves the formation of an intermediate, which is then reduced to yield the final product . Another method involves the reaction of catechol with benzyl bromide in the presence of potassium carbonate in acetone, followed by deprotection to obtain 3,4-dihydroxyphenylglycol .
Industrial Production Methods
Industrial production of 3,4-dihydroxyphenylglycol typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes alumina extraction and electrochemical detection to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyphenylglycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dihydroxymandelic acid via aldehyde dehydrogenase.
Reduction: It can be reduced from its aldehyde precursor, 3,4-dihydroxyphenylglycolaldehyde, via aldehyde reductase.
Substitution: It can undergo substitution reactions with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Common reagents include aldehyde dehydrogenase and oxygen.
Reduction: Aldehyde reductase and reducing agents like sodium borohydride.
Substitution: Potassium carbonate and halogenated compounds in organic solvents like acetone.
Major Products Formed
Oxidation: 3,4-Dihydroxymandelic acid.
Reduction: 3,4-Dihydroxyphenylglycol from its aldehyde precursor.
Substitution: Various substituted phenylglycols depending on the halogenated compound used.
Scientific Research Applications
3,4-Dihydroxyphenylglycol has numerous applications in scientific research:
Mechanism of Action
3,4-Dihydroxyphenylglycol exerts its effects primarily through its role as a metabolite of norepinephrine. It is involved in the oxidative deamination of norepinephrine by monoamine oxidase, followed by reduction or oxidation to form other metabolites . This compound interacts with various molecular targets, including aldehyde dehydrogenase and aldehyde reductase, influencing pathways related to oxidative stress and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylglycolaldehyde: A precursor to 3,4-dihydroxyphenylglycol, involved in similar metabolic pathways.
Hydroxytyrosol: Another polyphenol with antioxidant properties, often found in extra virgin olive oil.
3,4-Dihydroxymandelic acid: An oxidation product of 3,4-dihydroxyphenylglycol, involved in catecholamine metabolism.
Uniqueness
3,4-Dihydroxyphenylglycol is unique due to its dual role as both a metabolite and a neuroprotective agent. Its ability to act as a biomarker for sympathetic activity and its involvement in neuroprotective pathways make it distinct from other similar compounds .
Properties
CAS No. |
55254-51-8 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-[(1S)-1,2-dihydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m1/s1 |
InChI Key |
MTVWFVDWRVYDOR-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


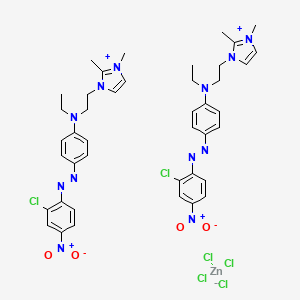

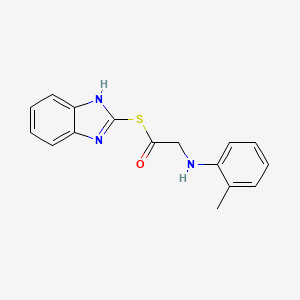
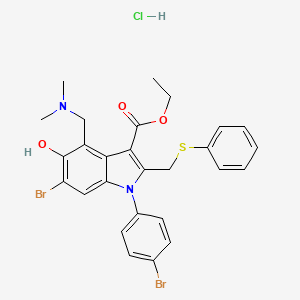

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
